2-Amino-6-hydroxy-5-(3-methylanilino)pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-hydroxy-5-(3-methylanilino)pyrimidin-4(3H)-one is a heterocyclic organic compound It features a pyrimidine ring substituted with amino, hydroxy, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-5-(3-methylanilino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: 3-methylaniline, cyanamide, and formic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-5-(3-methylanilino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Properties
CAS No. |
91952-14-6 |
---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-amino-4-hydroxy-5-(3-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-2-4-7(5-6)13-8-9(16)14-11(12)15-10(8)17/h2-5,13H,1H3,(H4,12,14,15,16,17) |
InChI Key |
BPAUJKLHNHSQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(N=C(NC2=O)N)O |
Origin of Product |
United States |
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